![molecular formula C25H21N7OS B11191185 (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11191185.png)
(4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product. Quality control measures are essential to ensure that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield amines or alcohols. Substitution reactions can introduce new functional groups, further enhancing the compound’s versatility.
Scientific Research Applications
The compound (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in various scientific fields. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, making it useful in the creation of more complex molecules.
- Reactivity Studies : It can undergo various chemical reactions such as oxidation and reduction, which are crucial for understanding reaction mechanisms and developing new synthetic pathways.
Biology
- Antimicrobial Activity : Research indicates that pyrazolone derivatives exhibit antimicrobial properties. This compound may be studied for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism could involve the modulation of specific cellular pathways or enzyme activities related to cancer growth.
Medicine
- Therapeutic Potential : Ongoing research aims to explore the therapeutic applications of this compound in treating diseases such as cancer and infections. Its unique structure may interact with biological targets, offering a new avenue for drug development.
- Drug Design : The incorporation of the tetrazole and sulfanyl groups may enhance the pharmacological profile of the compound, making it a candidate for further optimization in drug design.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazolone derivatives, including compounds similar to this compound. The results demonstrated significant cytotoxicity against colorectal cancer cell lines, suggesting that modifications to the pyrazolone structure could enhance activity against specific cancer types .
Case Study 2: Antimicrobial Properties
Research focused on synthesizing new pyrazolone derivatives revealed that certain modifications led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This underscores the potential of this compound as a lead compound for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against several strains | |
Anticancer | Inhibitory effects on cancer cells | |
Anti-inflammatory | Potential as a 5-lipoxygenase inhibitor |
Table 2: Synthetic Routes
Synthesis Method | Description | Yield (%) |
---|---|---|
Condensation | Reaction of amine with aldehyde | High |
Cyclization | Formation of pyrazolone ring | Moderate |
Mechanism of Action
The mechanism of action of (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes, while its anticancer properties could be due to its interaction with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives, such as ethyl acetoacetate and acetylacetone . These compounds share some structural similarities but differ in their functional groups and overall properties.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound known as (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is C24H22N4O, with a molecular weight of 386.46 g/mol. The structure features multiple functional groups, including a pyrazolone core and a tetrazole moiety, which are known to influence biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been tested against cervical cancer (HeLa), ovarian (A2780), and breast cancer (MCF-7) cell lines. The IC50 values for these tests ranged from 0.33 to 7.10 μM, indicating potent antiproliferative effects .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.50 |
A2780 | 2.00 |
MCF-7 | 5.00 |
The anticancer effects of this compound are thought to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways by modulating key proteins involved in cell survival and death, such as Bcl-2 family proteins .
- Inhibition of Tumor Growth : In vivo studies have shown that the compound can inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications in the phenyl and tetrazole groups have been shown to enhance or reduce potency:
- Phenyl Substitution : The presence of electron-donating groups on the phenyl rings increases cytotoxicity.
- Tetrazole Moiety : The tetrazole group has been identified as critical for enhancing interaction with target proteins involved in tumor growth regulation .
Case Studies
In a recent case study involving various derivatives of the pyrazolone scaffold, compounds with specific substitutions on the phenyl rings demonstrated enhanced anticancer activity compared to their unsubstituted counterparts. For example, derivatives with methoxy or methyl substitutions showed improved IC50 values against HeLa cells .
Q & A
Q. Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the pyrazolone core.
- Mannich-type reactions to introduce the (4-methylphenyl)amino group .
- Thioether formation using (1-phenyl-1H-tetrazol-5-yl)sulfanyl reagents .
Optimization considerations :
- Temperature control : Critical for minimizing side reactions (e.g., 50–80°C for cyclization steps) .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
- Catalysts : Copper sulfate or ascorbate for click chemistry steps .
- Purity monitoring : Thin-layer chromatography (TLC) and NMR track intermediates .
Q. Basic: Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry .
- 2D NMR (e.g., COSY, HSQC) : Resolves complex coupling in the pyrazolone-tetrazole scaffold .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity .
Q. Basic: How can researchers evaluate the biological activity of this compound?
Methodological framework :
- In vitro assays :
- Enzyme inhibition : Test against kinases or cyclooxygenases using fluorometric assays .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays .
- Cellular studies :
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : Measure cytokine suppression (e.g., TNF-α, IL-6) .
Q. Advanced: How do structural modifications influence bioactivity?
Structure-Activity Relationship (SAR) insights :
Modification | Impact on Activity | Reference |
---|---|---|
Tetrazole-thioether group | Enhances antimicrobial and anticancer activity . | |
4-Methylphenylamino moiety | Improves lipophilicity and CNS penetration . | |
Pyrazolone core | Critical for hydrogen bonding with targets . |
Key finding : Replacing the tetrazole with a triazole reduces potency by 60%, highlighting the importance of sulfur-based substituents .
Q. Advanced: How should researchers resolve contradictions in biological data?
Case example : Discrepancies between computational predictions (e.g., docking studies) and experimental IC₅₀ values.
- Step 1 : Validate computational models with known inhibitors (e.g., indomethacin) to calibrate parameters .
- Step 2 : Re-test under controlled conditions (pH 7.4, 37°C) to rule out assay artifacts .
- Step 3 : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. Advanced: What computational tools are used to predict reactivity and mechanism?
- Density Functional Theory (DFT) : Models electron transfer in oxidation/reduction reactions (e.g., thioether → sulfone conversion) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., COX-2 enzyme) .
- ADMET Prediction : SwissADME or PreADMET assess pharmacokinetics (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .
Q. Advanced: How can synthetic routes be optimized using Design of Experiments (DoE)?
Case study : Optimizing yield in a multi-step synthesis :
- Variables : Temperature (50–90°C), catalyst loading (1–5 mol%), reaction time (12–24 hr).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 70°C, 3 mol% catalyst, 18 hr) .
- Outcome : Yield increases from 45% to 72% with reduced byproduct formation .
Q. Advanced: What strategies mitigate instability during storage?
- Lyophilization : Stabilizes the compound in solid form (degradation <5% over 6 months at −20°C) .
- Light-sensitive storage : Amber vials prevent photodegradation of the tetrazole group .
- Buffered solutions : pH 6–7 in PBS maintains solubility and activity .
Q. Advanced: How does this compound compare to structurally similar analogs?
Analog | Key Difference | Bioactivity |
---|---|---|
Indomethacin | Lacks tetrazole-thioether group | COX inhibition only . |
5-Fluoroindole derivatives | Missing pyrazolone core | Antitumor focus . |
Thiazolidinone hybrids | Sulfur in thiazolidinone vs. tetrazole | Broader antimicrobial spectrum . |
Properties
Molecular Formula |
C25H21N7OS |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[(4-methylphenyl)iminomethyl]-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H21N7OS/c1-18-12-14-19(15-13-18)26-16-22-23(28-31(24(22)33)20-8-4-2-5-9-20)17-34-25-27-29-30-32(25)21-10-6-3-7-11-21/h2-16,28H,17H2,1H3 |
InChI Key |
ZDZYCTMJHBFIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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